2-Amino-3-iodo-4-methylbenzoic acid
Overview
Description
2-Amino-3-iodo-4-methylbenzoic acid is an organic compound characterized by the presence of an amino group, an iodine atom, and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-iodo-4-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the iodination of 3-methylbenzoic acid followed by nitration and subsequent reduction to introduce the amino group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-iodo-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The iodine atom can be reduced to an iodide ion.
Substitution: The iodine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: this compound can be converted to 2-nitro-3-iodo-4-methylbenzoic acid.
Reduction: The product can be this compound iodide.
Substitution: The resulting products depend on the nucleophile used.
Scientific Research Applications
2-Amino-3-iodo-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-3-iodo-4-methylbenzoic acid exerts its effects depends on its specific application. For example, in drug synthesis, it may act as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved would vary based on the final product and its intended use.
Comparison with Similar Compounds
2-Amino-3-iodobenzoic acid
3-Iodo-4-methylbenzoic acid
2-Amino-4-methylbenzoic acid
Uniqueness: 2-Amino-3-iodo-4-methylbenzoic acid is unique due to the presence of both an amino group and an iodine atom on the benzene ring, which provides distinct chemical reactivity compared to its analogs.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structure allows for a wide range of chemical transformations, making it an important compound in organic chemistry and related fields.
Properties
IUPAC Name |
2-amino-3-iodo-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPHXIFBKAORGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671897 | |
Record name | 2-Amino-3-iodo-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882679-23-4 | |
Record name | 2-Amino-3-iodo-4-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882679-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3-iodo-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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